molecular formula C14H18ClN3O4S B2994878 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide CAS No. 1105230-60-1

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide

Cat. No. B2994878
CAS RN: 1105230-60-1
M. Wt: 359.83
InChI Key: NGVFWNRLZJLAJL-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide, also known as CIQ, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Structural Analysis

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide is a compound that may fall within broader categories of chemical research, particularly in the synthesis and structural analysis of oxazolidinones and isothiazolidinones. Research has demonstrated the utility of related structures in various chemical synthesis contexts. For example, oxazolidinones are widely used as protective groups for 1,2-amino alcohols and chiral derivatives, serving as chiral auxiliaries. Their crystal structures often reveal interesting weak interactions, such as C-H···O and π-π stacking interactions, which are significant for understanding molecular interactions and designing new compounds with desired properties (Nogueira et al., 2015).

Catalysis and Reaction Mechanisms

The compound and its related structures have been explored in the context of catalysis and reaction mechanisms. For instance, the use of lithiated derivatives of similar compounds in conjugate additions to cinnamoyl derivatives has been studied, showing how these reactions can be used to prepare enantiomerically pure diols, which are crucial in the synthesis of active pharmaceutical ingredients (Gaul & Seebach, 2002).

Biological Activity

Research on oxazolidinones and isothiazolidinones often extends to biological activity studies. While the specific compound N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide might not have direct references in the literature, structurally similar compounds have been synthesized and evaluated for their potential as enzyme inhibitors or antimicrobial agents. This includes the design, synthesis, and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as inhibitors of human protein kinase CK2, demonstrating the potential therapeutic applications of these compounds (Chekanov et al., 2014).

Material Science Applications

Compounds related to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide may also find applications in material science, particularly in the development of new polymers or materials with specific electronic or optical properties. Studies on conjugated organic compounds with similar structural motifs have shown significant enhancements in electrooptic coefficients, which are crucial for telecommunications applications (Marder et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the metabotropic glutamate receptor (mglurs), specifically mglur5 . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as learning, memory, and pain perception.

Mode of Action

It’s worth noting that certain compounds with similar structures have been identified as positive allosteric modulators (pams) of mglur5 . PAMs enhance the response of receptors to their ligands, thereby amplifying the effect of natural neurotransmitters.

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4S/c1-9(2)16-13(19)14(20)17-10-4-5-11(15)12(8-10)18-6-3-7-23(18,21)22/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFWNRLZJLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide

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